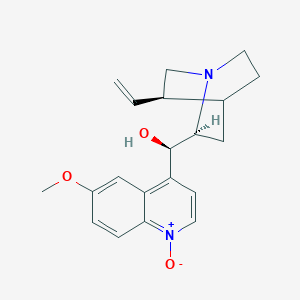

Quinine 1'-Oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

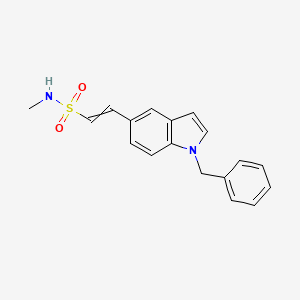

Quinine 1-oxide is a naturally occurring alkaloid that is found in the bark of the cinchona tree. It is a pale yellow crystalline solid with a bitter taste. It has a wide variety of applications in the fields of medicine, biochemistry and pharmacology.

科学的研究の応用

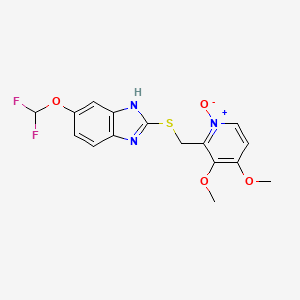

Synthesis of C2-Functionalized Pyridines and Quinolines Using N-Oxide Chemistry

Scientific Field

This application falls under the field of Organic Chemistry , specifically the synthesis of functionalized pyridines and quinolines.

Summary of the Application

The synthesis of C2-functionalized pyridines and quinolines using N-oxide chemistry has seen remarkable progress. This method addresses the limitations of direct C-H-functionalization of azines, such as a lack of accessible functional groups and poor regioselectivity .

Methods of Application

The method involves treating readily available N-oxides with various reagents under appropriate activation conditions. This allows for the introduction of functional groups at the C2 position of pyridines and quinolines .

Results or Outcomes

The result is the successful synthesis of C2-functionalized pyridines and quinolines. This method has been highlighted for its developments in the C2-functionalization of pyridine and quinoline N-oxides .

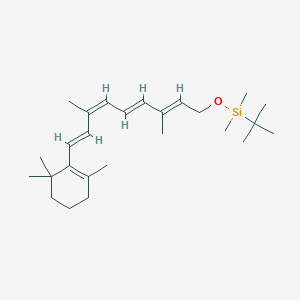

Organocatalyst-Mediated Synthesis of Quinine

Scientific Field

This application is in the field of Medicinal Chemistry , specifically the synthesis of quinine.

Summary of the Application

The enantioselective total synthesis of quinine has been accomplished in a pot-economical manner using five reaction vessels. This method is significant due to quinine’s importance as an antimalarial medication and as an organocatalyst .

Methods of Application

The method involves the use of diphenylprolinol silyl ether-mediated Michael reaction, aza-Henry reaction, hemiaminalization, and elimination of HNO2. These reactions afford a chiral tetrahydropyridine with excellent enantioselectivity .

Results or Outcomes

The result is the successful synthesis of quinine. This method has been highlighted for its pot-economical and enantioselective total synthesis of quinine using organocatalyst-mediated reaction .

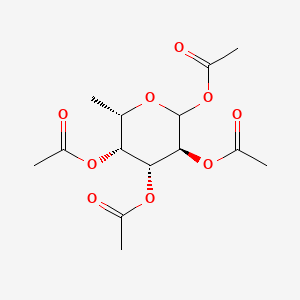

Chemical and Biological Activities of Quinones

Scientific Field

This application is in the field of Phytochemistry , specifically the study of the chemical and biological activities of quinones.

Summary of the Application

Quinones are electron carriers playing a role in photosynthesis. As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases. Quinones, by their antioxidant activity, improve general health conditions .

Methods of Application

The method involves the use of quinones as electron carriers in photosynthesis, as vitamins in the prevention and treatment of several illnesses, and as antioxidants to improve general health conditions .

Results or Outcomes

The result is the successful use of quinones in various applications, including their role in photosynthesis, their use as vitamins, and their antioxidant activity .

特性

IUPAC Name |

(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14?,19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBIANHNFAPFOH-VOMFEXJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinine 1'-Oxide | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)